3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of both chlorobenzyl and fluorobenzyl groups attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the benzimidazole core in the presence of a base such as potassium carbonate.
Introduction of Fluorobenzyl Group: Similarly, the fluorobenzyl group can be introduced using 4-fluorobenzyl chloride under similar reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-1-(4-methylbenzyl)-3H-benzimidazol-1-ium
- 3-(4-chlorobenzyl)-1-(4-bromobenzyl)-3H-benzimidazol-1-ium
- 3-(4-chlorobenzyl)-1-(4-iodobenzyl)-3H-benzimidazol-1-ium
Uniqueness
3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential biological activities compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H17ClFN2+ |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]benzimidazol-1-ium |
InChI |
InChI=1S/C21H17ClFN2/c22-18-9-5-16(6-10-18)13-24-15-25(21-4-2-1-3-20(21)24)14-17-7-11-19(23)12-8-17/h1-12,15H,13-14H2/q+1 |
InChI Key |
GRNXZOCZCRXXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=[N+]2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.